4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide
Description
This compound is a sulfonamide derivative characterized by dual sulfonyl groups, chloro substituents at the 4-position of both benzene rings, and a 3,5-dipyridin-2-yl-1,2,4-triazol-4-yl moiety. Its structural complexity arises from the integration of sulfonamide pharmacophores with heterocyclic triazole and pyridine systems. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The chloro substituents likely enhance lipophilicity and membrane permeability, while the triazole-pyridine system may contribute to metal coordination or π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N6O4S2/c25-17-7-11-19(12-8-17)37(33,34)32(38(35,36)20-13-9-18(26)10-14-20)31-23(21-5-1-3-15-27-21)29-30-24(31)22-6-2-4-16-28-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXGGJVQJSVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N(S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Sulfonamide Formation: The triazole intermediate is then reacted with sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the triazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on sulfonamide linkages, halogen substitutions, and heterocyclic systems. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
*Calculated using atomic masses from standard tables.
Key Findings :
Sulfonamide Linkages : Unlike simpler analogs (e.g., N-(pyridin-2-yl)benzenesulfonamide), the target compound’s dual sulfonyl groups may enhance binding to proteins via hydrogen bonding or electrostatic interactions .
Heterocyclic Systems : The triazole-pyridine core distinguishes it from morpholine- or pyrimidine-containing analogs, offering unique metal-binding and π-stacking capabilities critical for targeting enzymes like carbonic anhydrase or kinases .
Computational and Crystallographic Insights
- Multiwfn Analysis: Computational studies using Multiwfn on sulfonamide derivatives reveal localized electron density around sulfonyl oxygens, correlating with hydrogen-bond acceptor strength .
- ORTEP-3/WinGX : Crystallographic data for analogs (e.g., N-[2-(5-bromo...)sulfonamide) show sulfonamide S–N bond lengths of ~1.63 Å, consistent with resonance stabilization. The target compound’s triazole-pyridine system may introduce steric effects, altering bond angles compared to simpler derivatives .
Biological Activity
The compound 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula: C15H15Cl2N7O2S2
- Molecular Weight: 410.35 g/mol
- IUPAC Name: 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known for its antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. The triazole and pyridine moieties may enhance the compound's interaction with target proteins through hydrogen bonding and π-stacking interactions.
Antimicrobial Activity
Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, derivatives have shown strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that the compound could effectively disrupt bacterial cell wall synthesis and inhibit growth.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase Inhibition: Studies have shown that certain sulfonamide derivatives can act as potent inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Urease Inhibition: The compound has also been tested for urease inhibition, with some derivatives displaying IC50 values significantly lower than standard inhibitors.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Study 1: Antibacterial Efficacy
In a comparative study, several sulfonamide derivatives were synthesized and tested for antibacterial activity. The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| 4-chloro-N-(4-chlorophenyl)sulfonyl... | 12 | Salmonella typhi |
| Other Derivative A | 25 | Bacillus subtilis |
Study 2: Enzyme Inhibition Profile
A series of compounds were evaluated for their ability to inhibit urease and AChE. The tested compound demonstrated an IC50 value of 1.21 µM against urease, indicating strong inhibitory potential compared to the reference standard thiourea (IC50 = 21.25 µM).
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| 4-chloro-N-(4-chlorophenyl)sulfonyl... | 1.21 | Urease |
| Thiourea | 21.25 | Urease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
